2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
Benzofuran [3,2-D]pyrimidine derivatives are a class of compounds that have been studied for their potential as anticancer drugs . They are designed and synthesized based on the structure-activity relationship of PARP-1 inhibitors .
Synthesis Analysis
The synthesis of these compounds involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuran [3,2-b]pyridines in high yields .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a benzofuran [3,2-D]pyrimidine core, which can be functionalized with various groups to enhance their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the annulation reaction mentioned above . Further reactions can be carried out to functionalize the benzofuran [3,2-D]pyrimidine core .Mechanism of Action
These compounds are designed to inhibit the activity of PARP-1, an enzyme that plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells . By inhibiting PARP-1, these compounds can potentially prevent the repair of DNA damage in cancer cells, leading to cell death .
Future Directions
The future research in this area could involve the design and synthesis of new benzofuran [3,2-D]pyrimidine derivatives with enhanced biological activity and selectivity for cancer cells . Additionally, further studies could be carried out to better understand the mechanism of action of these compounds and to optimize their safety and efficacy .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-12-7-8-14(16(9-12)26-2)23-17(24)10-28-20-19-18(21-11-22-20)13-5-3-4-6-15(13)27-19/h3-9,11H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZBFFGZUDHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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